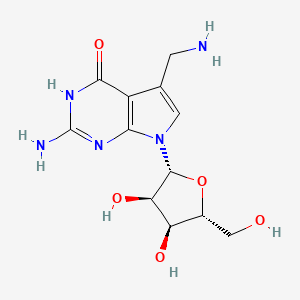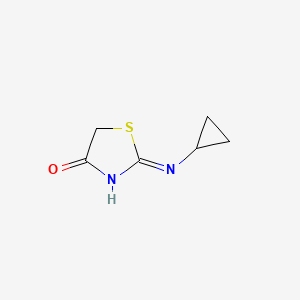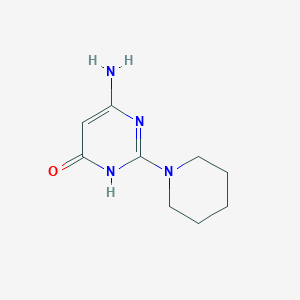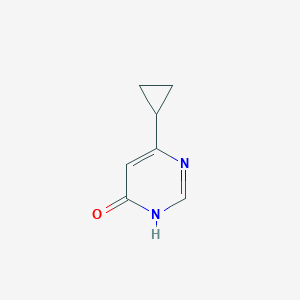
6-环丙基嘧啶-4-醇
描述
6-Cyclopropylpyrimidin-4-ol is a pyrimidinol derivative with the molecular formula C7H8N2O . It has a molecular weight of 136.15 .
Synthesis Analysis
The synthesis of pyrimidines, including 6-Cyclopropylpyrimidin-4-ol, involves various methods . These methods often involve reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyrimidin-4-ol can be analyzed using various tools such as NMR peak picking using objective model selection and algorithms for matching the calculated 13C and 1H NMR shifts to peaks in noisy experimental NMR data .Chemical Reactions Analysis
The chemical reactions involving 6-Cyclopropylpyrimidin-4-ol can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .科学研究应用
合成和表征
α-氨基膦酸酯的合成:6-环丙基嘧啶-4-醇衍生物被用于通过一锅卡巴奇尼克-菲尔德反应有效合成 α-氨基膦酸酯,提供了一种简单的方法,收率良好至极好 (P. S. Reddy、P. V. G. Reddy 和 S. Reddy,2014).
抗结核药的设计和合成:6-环丙基嘧啶-4-醇衍生物参与设计和合成具有中等抗结核活性的化合物。这些化合物抑制负责分枝杆菌细胞壁生物合成的关键酶 (A. V. Erkin 等,2021).
细胞周期蛋白依赖性激酶抑制剂:由 6-环丙基嘧啶-4-醇合成的某些衍生物被评估为细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制剂,CDK2 是癌症治疗中的重要靶点 (F. Marchetti 等,2007).
生物学应用
植物生长刺激:6-环丙基嘧啶-4-醇的新型衍生物,包括吡唑和哒嗪部分,对植物生长表现出显着的刺激作用 (A. Yengoyan 等,2020).
抗癌活性:6-环丙基嘧啶-4-醇的二茂铁衍生物表现出作为抗癌剂的潜力。它们对各种癌细胞系的细胞毒性显示出重要的科学和实用价值 (S. A. Grabovskiy 等,2019).
抗菌活性:已经合成了一系列 6-环丙基嘧啶-4-醇衍生物,发现它们具有轻度至中度的抗菌和抗真菌活性,显示出作为抗菌剂进一步开发的潜力 (Ragini Gupta 等,2014).
作用机制
Mode of Action
The specific mode of action of 6-Cyclopropylpyrimidin-4-ol is currently unknown due to the lack of detailed studies on this compound. It is essential to understand how 6-Cyclopropylpyrimidin-4-ol interacts with its targets and the resulting changes that occur in the biological system .
Biochemical Pathways
It is known that pyrimidine analogs can play a role in various biochemical pathways, including purine and pyrimidine biosynthesis
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Understanding these effects is crucial for determining the therapeutic potential and safety profile of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 6-Cyclopropylpyrimidin-4-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
生化分析
Biochemical Properties
6-Cyclopropylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific enzymes that catalyze pyrimidine metabolism. This binding can either inhibit or activate the enzyme, depending on the context of the reaction. Additionally, 6-Cyclopropylpyrimidin-4-ol has been observed to interact with certain proteins involved in DNA repair mechanisms, potentially affecting the efficiency of these processes .
Cellular Effects
The effects of 6-Cyclopropylpyrimidin-4-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Cyclopropylpyrimidin-4-ol can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, 6-Cyclopropylpyrimidin-4-ol has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-Cyclopropylpyrimidin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 6-Cyclopropylpyrimidin-4-ol can inhibit the activity of certain enzymes involved in pyrimidine metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 6-Cyclopropylpyrimidin-4-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-Cyclopropylpyrimidin-4-ol can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Cyclopropylpyrimidin-4-ol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-Cyclopropylpyrimidin-4-ol can induce toxic effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
6-Cyclopropylpyrimidin-4-ol is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, influencing the conversion of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of specific metabolites, thereby impacting cellular function and energy production .
Transport and Distribution
The transport and distribution of 6-Cyclopropylpyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 6-Cyclopropylpyrimidin-4-ol within specific tissues can influence its activity and function, affecting the overall physiological response .
Subcellular Localization
6-Cyclopropylpyrimidin-4-ol exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, 6-Cyclopropylpyrimidin-4-ol can be found in the cytoplasm, where it interacts with metabolic enzymes and other biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
属性
IUPAC Name |
4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSUUFNOFEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632888 | |
| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7038-75-7 | |
| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclopropylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


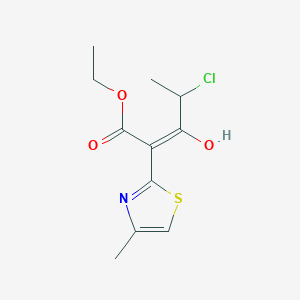
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)


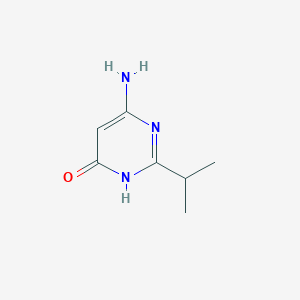
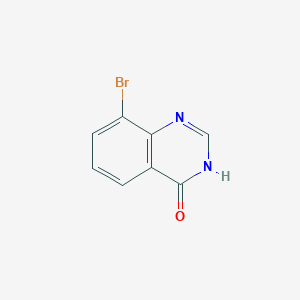

![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
